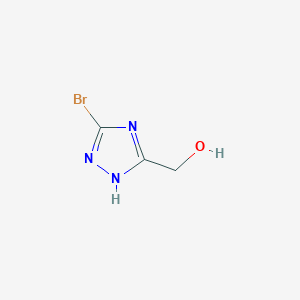
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound with the molecular formula C3H4BrN3O and a molecular weight of 177.99 g/mol . This compound is part of the triazole family, which is known for its diverse biological and chemical properties . The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common method includes the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent to yield 3-bromo-1H-1,2,4-triazole. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, forming (3-Bromo-1H-1,2,4-triazol-5-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control . The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, forming 1H-1,2,4-triazol-5-ylmethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Various substituted triazoles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1H-1,2,4-triazol-5-ylmethanol.
Scientific Research Applications
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxyl group allow it to form strong hydrogen bonds and halogen bonds with biological molecules . These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
1H-1,2,4-Triazol-5-ylmethanol: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSIHNQIKLVVAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














